molecular formula C11H15NO2 B14842019 Ethyl (3,5-dimethylpyridin-4-YL)acetate

Ethyl (3,5-dimethylpyridin-4-YL)acetate

Cat. No.: B14842019
M. Wt: 193.24 g/mol
InChI Key: UOONLINGVXPGPZ-UHFFFAOYSA-N
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Description

Ethyl (3,5-dimethylpyridin-4-yl)acetate is a heterocyclic ester featuring a pyridine ring substituted with methyl groups at the 3- and 5-positions and an ethyl acetate moiety at the 4-position.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

ethyl 2-(3,5-dimethylpyridin-4-yl)acetate

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)5-10-8(2)6-12-7-9(10)3/h6-7H,4-5H2,1-3H3

InChI Key

UOONLINGVXPGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=NC=C1C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (3,5-dimethylpyridin-4-YL)acetate typically involves the reaction of 3,5-dimethylpyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethyl (3,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl (3,5-dimethylpyridin-4-YL)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (3,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl (3,5-dimethylpyridin-4-yl)acetate with key analogs, focusing on structural variations, physicochemical properties, and applications.

Piperidin-4-yl Acetate Derivatives (e.g., 2,2,6,6-Tetramethylpiperidin-4-yl Acetate)

  • Structural Differences: this compound contains a pyridine ring, whereas piperidin-4-yl derivatives feature a saturated six-membered piperidine ring. The latter often includes bulky substituents (e.g., 2,2,6,6-tetramethyl groups) that enhance steric hindrance and stability . Ester Chain Variation: Piperidin-4-yl derivatives exhibit alkyl chains ranging from methyl to nonyl esters, which influence solubility and lipophilicity. The ethyl ester in the target compound balances moderate polarity and bioavailability .
  • Applications :

    • Piperidin-4-yl esters are used as radical scavengers and stabilizers in polymers. In contrast, pyridine-based esters like this compound are more likely to participate in metal coordination or serve as intermediates in drug synthesis .

Pyrimidine-Thioether Acetates (e.g., Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate)

  • Structural Differences :

    • The pyrimidine-thioether analog replaces the pyridine ring with a pyrimidine core and introduces a sulfur-containing thietane group. This enhances electrophilicity and reactivity in nucleophilic substitutions .
    • Substituent Effects : The 3,5-dimethyl groups on the pyridine ring in the target compound reduce ring electron density compared to the electron-withdrawing thietane group in the pyrimidine analog, altering their respective reaction pathways .
  • Synthetic Utility :

    • Pyrimidine-thioether acetates are often synthesized for antimicrobial or anticancer screening. The target compound’s pyridine scaffold may favor applications in neurology or inflammation due to its resemblance to nicotinic acid derivatives .

Pyrrolo[3,4-b]pyridin-yl Acetates

  • Structural Differences: Pyrrolo[3,4-b]pyridin-yl derivatives (e.g., ethyl 2-(3,4-dimethyl-5,5-dioxo-1H-pyrrolo[3,4-b]pyridin-4-yl)acetate) fuse a pyrrole ring with the pyridine system, creating a bicyclic structure. Functional Groups: The 5,5-dioxo group in the pyrrolopyridine derivative introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl groups in the target compound .
  • Crystallographic Data :

    • Single-crystal X-ray studies of pyrrolopyridin-yl acetates reveal planar bicyclic systems with mean C–C bond lengths of 1.39 Å, comparable to the pyridine ring in the target compound. However, the fused ring system reduces solubility in polar solvents .

Physicochemical and Functional Comparison

Property This compound Piperidin-4-yl Acetate Pyrimidine-Thioether Acetate Pyrrolo[3,4-b]pyridin-yl Acetate
Core Structure Pyridine Piperidine Pyrimidine Pyrrolopyridine
Substituents 3,5-dimethyl, ethyl ester 2,2,6,6-tetramethyl Thietane, methyl, thioether 3,4-dimethyl, 5,5-dioxo
Electron Density Moderate (electron-donating methyl) High (steric hindrance) Low (electron-withdrawing S) Very low (dioxo group)
Solubility Moderate in organic solvents Low (bulky substituents) High (polar thioether) Low (rigid bicyclic system)
Applications Drug intermediates, coordination chemistry Polymer stabilizers Antimicrobial agents Fluorescent probes, enzyme inhibitors

Key Research Findings

  • Synthesis : this compound can be synthesized via nucleophilic substitution or esterification of pyridine precursors, analogous to methods used for pyrimidine-thioether acetates .
  • Stability : The pyridine core offers greater thermal stability compared to pyrrolopyridin-yl derivatives, which degrade under oxidative conditions due to their dioxo groups .
  • Bioactivity : Pyridine-based esters show higher blood-brain barrier permeability than piperidin-4-yl analogs, making them candidates for CNS-targeting drugs .

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